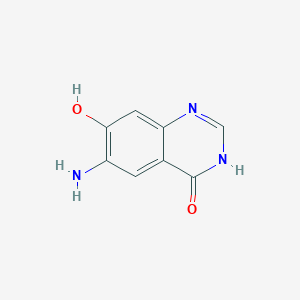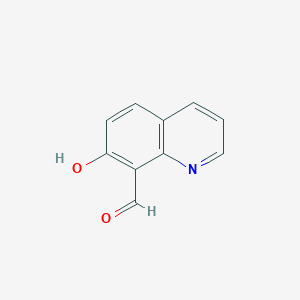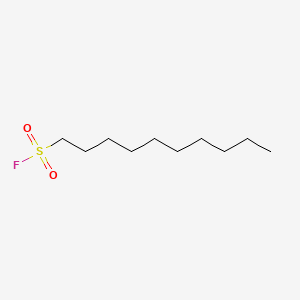
1-(Ethylsulfonyl)-2,5-dimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Ethylsulfonyl)-2,5-dimethylpiperazine is a chemical compound that belongs to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an ethylsulfonyl group attached to the piperazine ring, along with two methyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Ethylsulfonyl)-2,5-dimethylpiperazine typically involves the reaction of 2,5-dimethylpiperazine with ethylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactors to enhance the efficiency and yield of the product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Ethylsulfonyl)-2,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Ethylsulfonyl)-2,5-dimethylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Ethylsulfonyl)-2,5-dimethylpiperazine involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, which may influence the compound’s binding affinity to enzymes or receptors. The piperazine ring provides a scaffold that can be modified to enhance its activity and selectivity.
Vergleich Mit ähnlichen Verbindungen
- 1-(Methylsulfonyl)-2,5-dimethylpiperazine
- 1-(Ethylsulfonyl)-2-methylpiperazine
- 1-(Ethylsulfonyl)-4-methylpiperazine
Comparison: 1-(Ethylsulfonyl)-2,5-dimethylpiperazine is unique due to the specific positioning of the ethylsulfonyl and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the ethylsulfonyl group at the 1-position and the methyl groups at the 2 and 5 positions provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H18N2O2S |
|---|---|
Molekulargewicht |
206.31 g/mol |
IUPAC-Name |
1-ethylsulfonyl-2,5-dimethylpiperazine |
InChI |
InChI=1S/C8H18N2O2S/c1-4-13(11,12)10-6-7(2)9-5-8(10)3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
CYHMAUSEMYWJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)N1CC(NCC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)



![tert-Butyl (S)-methyl(3-sulfamoyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12947916.png)




![Rel-(3aR,5r,6aS)-5-(pyridin-2-ylmethyl)octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B12947933.png)
![N-(2-Aminoethyl)benzo[c][1,2,5]oxadiazole-4-sulfonamide hydrochloride](/img/structure/B12947934.png)

